![molecular formula C8H8ClNO4S B181860 2-Chloro-4-(methylsulfonamido)benzoic Acid CAS No. 158579-73-8](/img/structure/B181860.png)
2-Chloro-4-(methylsulfonamido)benzoic Acid
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Description
“2-Chloro-4-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H7ClO4S . It has a molecular weight of 234.66 g/mol . The IUPAC name for this compound is 2-chloro-4-methylsulfonylbenzoic acid .
Synthesis Analysis
The synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid involves adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave . The autoclave is heated until the temperature reaches 140°C to 200°C, and a stirring reaction is conducted for 1 hour . Afterward, a NaOH solution with a mass concentration of 20% is added dropwise . The pH value of the filtrate is adjusted to be 2 so that light yellow solid, namely, a 2-chloro-4-(methylsulfonyl)benzoic acid crude product, can be separated out . The crude product is then recrystallized through an absolute methanol hot-melting and cold-separating method to obtain the product .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(methylsulfonyl)benzoic acid can be represented by the SMILES string CS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1
. The InChI representation is 1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(methylsulfonyl)benzoic Acid include a molecular weight of 234.66 g/mol . The compound has a computed XLogP3 value of 1.4 , indicating its lipophilicity. It has one hydrogen bond donor .
Scientific Research Applications
Herbicide Degradation
This compound has been used in studies involving the degradation of β-triketone herbicides. A bacterial strain was isolated from soil samples treated with such herbicides, which could use sulcotrione as its sole carbon and energy source .
Industrial Process Scale-Up
There is a documented practical process for the industrial-scale synthesis of related compounds, indicating its utility in large-scale chemical production .
properties
IUPAC Name |
2-chloro-4-(methanesulfonamido)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-15(13,14)10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPZWTSCHWHTEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(methylsulfonamido)benzoic Acid |
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